![molecular formula C20H20N4OS B2408895 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(sec-butyl)acetamide CAS No. 896707-30-5](/img/structure/B2408895.png)
2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(sec-butyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(sec-butyl)acetamide, also known as BQ-123, is a peptide antagonist that has been extensively studied for its potential therapeutic applications. BQ-123 belongs to the class of endothelin receptor antagonists and has been found to be effective in treating a variety of conditions such as hypertension, pulmonary fibrosis, and renal failure.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
A novel series of benzimidazole derivatives demonstrated significant in vitro antitumor activity, outperforming the positive control 5-FU in terms of potency against various cancer cell lines. These compounds showed broad spectrum antitumor effects, with certain derivatives exhibiting selective activities towards specific cancer types, including CNS, renal, breast, and leukemia cell lines. Molecular docking studies suggested these compounds inhibit tumor growth through mechanisms similar to known drugs, such as erlotinib's binding to the ATP site of EGFR-TK and PLX4032's inhibition of B-RAF kinase in melanoma cell lines (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial and Antioxidant Properties
Benzimidazole derivatives were prepared and evaluated as antioxidants for base stock, showing inhibition efficiency in improving the oxidation stability of the local base oil. Their structure was confirmed through various spectral analyses, and the study highlights their potential as effective antioxidants (J. Basta et al., 2017). Additionally, certain benzimidazole-2yl derivatives displayed potent antimicrobial activity against a range of bacterial strains, with docking studies providing insights into their action as antibacterial agents (M. Abdel-Motaal et al., 2020).
Antiviral Activity
Derivatives of 2-thiobenzimidazole, incorporating a triazole moiety, were synthesized and tested for antiviral activity against hepatitis C virus (HCV) and hepatitis B virus (HBV). While all synthesized compounds were inactive against HBV, some showed notable activity against HCV, highlighting the significance of the substituent at position 2 of benzimidazole for HCV inhibition (B. G. Youssif et al., 2016).
Green Synthesis and Molecular Docking Studies
Green synthesis approaches have been applied to create compounds with potential as chemotherapeutic agents. One study focused on the eco-friendly synthesis of derivatives, with docking studies suggesting compounds had the potential to be developed into effective chemotherapeutic agents, showing promising binding conformation and potent dock scores compared to doxorubicin (E. Laxminarayana et al., 2021).
Wirkmechanismus
Target of Action
The primary target of the compound “2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-butan-2-ylacetamide” is the Epidermal Growth Factor Receptors (EGFRs) . EGFRs are a type of protein found on the surface of cells and they play a crucial role in the regulation of cell growth, proliferation, and differentiation .
Mode of Action
The compound interacts with EGFRs by binding to their extracellular domain . This binding initiates the downstream signaling cascades and activates the intracellular kinase domain . The activation of autophosphorylation through the kinase domain results in metastasis, cell proliferation, and angiogenesis .
Biochemical Pathways
The compound affects the EGFR signaling pathway, which is a critical pathway in cell growth and proliferation . The downstream effects of this pathway include cell proliferation, angiogenesis, and metastasis .
Result of Action
The compound has shown promising anti-cancer activity against ovary and prostate carcinoma cell lines (OVCAR-3 and PC-3) . It induces apoptosis and results in cell cycle arrest at G1 and G2/M transition phases .
Eigenschaften
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-butan-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c1-3-13(2)21-18(25)12-26-20-23-15-9-5-4-8-14(15)19-22-16-10-6-7-11-17(16)24(19)20/h4-11,13H,3,12H2,1-2H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXJPLGGTGRLSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CSC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.